molecular formula C7H16O2 B562262 2-Methyl-d3-2-propyl-1,3-propanediol CAS No. 1185023-23-7

2-Methyl-d3-2-propyl-1,3-propanediol

Cat. No.: B562262
CAS No.: 1185023-23-7
M. Wt: 135.221
InChI Key: JVZZUPJFERSVRN-BMSJAHLVSA-N
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Description

2-Methyl-d3-2-propyl-1,3-propanediol is a deuterated form of 2-Methyl-2-propyl-1,3-propanediol, a simple alkyl diol. This compound is notable for its applications in various fields, including pharmaceuticals and materials science. The deuterated version is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinct isotopic signature .

Biochemical Analysis

Biochemical Properties

2-Methyl-d3-2-propyl-1,3-propanediol is involved in various biochemical reactions. It is a synthetic precursor to, and an active metabolite of tranquilizers and other derivatives

Cellular Effects

It is known to have sedative, anticonvulsant, and muscle relaxant effects , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects through its role as a precursor and metabolite of tranquilizers and other derivatives

Temporal Effects in Laboratory Settings

It is known to be a stable compound

Metabolic Pathways

It is known to be a precursor and metabolite of tranquilizers and other derivatives , suggesting that it interacts with enzymes or cofactors in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-propyl-1,3-propanediol can be synthesized through several methods. One common approach involves the aldol addition of 2-methylvaleraldehyde with formaldehyde, followed by hydrogenation . Another method includes the hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . The deuterated version, 2-Methyl-d3-2-propyl-1,3-propanediol, is typically synthesized using deuterated reagents to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of 2-Methyl-2-propyl-1,3-propanediol often employs large-scale aldol addition and hydrogenation processes. The use of deuterated reagents in an industrial setting requires careful handling and precise reaction conditions to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-d3-2-propyl-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-d3-2-propyl-1,3-propanediol has several applications in scientific research:

Comparison with Similar Compounds

2-Methyl-d3-2-propyl-1,3-propanediol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic and reaction pathways.

Biological Activity

2-Methyl-d3-2-propyl-1,3-propanediol, also known as 2-(2H3)Methyl-2-propyl-1,3-propanediol, is a deuterated derivative of 2-methyl-2-propyl-1,3-propanediol. This compound has garnered interest in the field of medicinal chemistry due to its unique isotopic labeling, which may influence its biological activity and pharmacokinetics. This article explores its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H13D3O2
  • Molecular Weight : 135.219 g/mol
  • Density : 0.9±0.1 g/cm³
  • Boiling Point : 234.0°C at 760 mmHg
  • Flash Point : 100.5±13.0°C

Pharmacokinetics and Metabolism

Deuteration can significantly affect the pharmacokinetic properties of compounds. Research indicates that deuterated compounds often exhibit altered metabolic pathways and half-lives compared to their non-deuterated counterparts. For instance, a study highlighted that deuterium substitution can lead to reduced metabolic rates and increased stability of the drug in biological systems, potentially enhancing therapeutic efficacy and reducing side effects .

Anticonvulsant Properties

Preliminary studies suggest that this compound exhibits anticonvulsant activity. This property may be attributed to its ability to modulate neurotransmitter release or enhance GABAergic activity in the central nervous system. The compound's structural similarity to other known anticonvulsants warrants further investigation into its mechanism of action and efficacy in seizure models .

Muscle Relaxation Effects

In addition to its anticonvulsant properties, the compound has been noted for its muscle relaxant effects. This could be beneficial in conditions characterized by muscle spasticity or tension. The biological mechanism may involve interaction with neuromuscular junctions or central nervous system pathways that regulate muscle tone .

Study on Deuterated Compounds

A review article discussed various deuterated compounds and their pharmacological profiles, emphasizing the advantages of using deuterium-labeled drugs in clinical settings. The findings indicated that deuterated versions of certain compounds exhibited improved safety profiles and therapeutic indices due to their modified metabolic pathways .

Clinical Implications

In a clinical context, the application of this compound could extend to treating neurological disorders where modulation of neurotransmitter systems is crucial. Ongoing research is required to establish dosage guidelines and assess long-term effects .

Summary Table of Biological Activities

Activity Description
AnticonvulsantPotential modulation of GABAergic activity; requires further research
Muscle RelaxationMay alleviate muscle spasticity; mechanism needs exploration
Pharmacokinetic BenefitsAltered metabolism due to deuteration; potential for improved therapeutic outcomes

Properties

IUPAC Name

2-propyl-2-(trideuteriomethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZZUPJFERSVRN-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849617
Record name 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185023-23-7
Record name 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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